Meliantriol Meliantriol Meliantriol is an active compound in Azadirachta indica (Neem). It showed the binding energies of -6.02 kcal/mol for PBP2A and -8.94 for PVL toxin.
Brand Name: Vulcanchem
CAS No.: 25278-95-9
VCID: VC0534937
InChI: InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18+,19-,21+,22?,23-,24-,25+,28+,29-,30+/m0/s1
SMILES: CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol

Meliantriol

CAS No.: 25278-95-9

Cat. No.: VC0534937

Molecular Formula: C30H50O5

Molecular Weight: 490.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Meliantriol - 25278-95-9

Specification

CAS No. 25278-95-9
Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
IUPAC Name (1S)-1-[(2R,4S,5R)-5-hydroxy-4-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-yl]-2-methylpropane-1,2-diol
Standard InChI InChI=1S/C30H50O5/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(35-25(17)33)24(32)27(3,4)34/h8,17-19,21-25,31-34H,9-16H2,1-7H3/t17-,18+,19-,21+,22?,23-,24-,25+,28+,29-,30+/m0/s1
Standard InChI Key IKJQENAHDRKFKL-JJDPDEBESA-N
Isomeric SMILES C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2[C@@H]5C[C@@H](O[C@H]5O)[C@@H](C(C)(C)O)O)C
SMILES CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C
Canonical SMILES CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C(C(C)(C)O)O)C)C)C)O)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Meliantriol has a molecular formula of C30H50O5 and a molecular weight of 490.7 g/mol . Its structure features a lanostane backbone with hydroxyl groups at C-3, C-21, C-24, and C-25, along with a 21,23-epoxy moiety (Figure 1) . The compound’s stereochemistry includes configurations at C-3 (β), C-13 (α), C-14 (β), C-17 (α), C-20 (S), C-21 (R), C-23 (R), and C-24 (S), contributing to its biological specificity .

Table 1: Key Molecular Properties of Meliantriol

PropertyValueSource
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
CAS Registry Number25278-95-9
SMILES NotationOC1OC(CC1C2CCC3(C4=CCC5C(C)(C)C(O)CCC5(C)C4CCC23C)C)C(O)C(O)(C)C
SolubilitySoluble in organic solvents (e.g., methanol, DMSO); limited aqueous solubility

Spectroscopic Data

  • NMR: ¹H NMR (CDCl₃) signals include δ 3.52 (m, H-3), δ 4.12 (d, J = 6.5 Hz, H-21), and δ 3.78 (s, H-23) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 491.4 [M+H]⁺, with fragmentation patterns confirming the epoxy and hydroxyl groups .

Natural Occurrence and Biosynthesis

Plant Sources

Meliantriol is predominantly isolated from:

  • Azadirachta indica: Found in seed kernels and leaves, often co-occurring with azadirachtin and nimbin .

  • Melia azedarach: Identified in fruit extracts alongside melianodiol .

  • Guarea kunthiana: Reported in seed extracts with larvicidal protolimonoids .

Biosynthetic Pathway

Meliantriol derives from the tirucallane pathway, where squalene undergoes cyclization to form a protolimonoid scaffold. Key steps include:

  • Epoxidation: Introduction of the 21,23-epoxy group via cytochrome P450 enzymes .

  • Hydroxylation: Sequential oxidation at C-3, C-21, C-24, and C-25 by oxidoreductases .

  • Methylation: Addition of methyl groups at C-4 and C-14 positions .

Table 2: Comparative Analysis of Meliantriol Content in Plant Tissues

Plant SpeciesTissueMeliantriol Concentration (mg/g dry weight)MethodSource
Azadirachta indicaSeed kernels0.12–0.45HPLC-UV
Melia azedarachFruits0.08–0.22LC-MS/MS
Guarea kunthianaSeeds0.05–0.15GC-MS

Pharmacological Activities

Anti-Inflammatory and Antioxidant Effects

Meliantriol inhibits COX-2 (IC50 = 18.7 μM) and LOX-5 (IC50 = 22.4 μM), reducing prostaglandin E2 and leukotriene B4 synthesis in macrophages . It also scavenges free radicals (EC50 = 45.2 μM in DPPH assay) via its phenolic hydroxyl groups .

Antiviral Activity

In vitro studies demonstrate efficacy against SARS-CoV-2, with an IC50 of 8.45 μg/mL in Vero E6 cells, likely through interference with viral entry and replication .

Insecticidal and Ecological Roles

Table 3: Toxicity Profile of Meliantriol

Model SystemEndpointResultSource
Aedes aegypti larvaeLC50 (24 h)>100 μg/mL
Vero E6 cellsCC50446.2 μg/mL
Mouse hepatocytesIC50 (MTT assay)312.5 μM

Analytical Methods for Detection

Chromatographic Techniques

  • HPLC-UV: C18 column (250 × 4.6 mm, 5 μm), mobile phase acetonitrile/water (70:30), λ = 210 nm .

  • LC-MS/MS: ESI positive mode, MRM transitions m/z 491.4 → 473.3 (quantitative) and 491.4 → 455.2 (qualitative) .

Nuclear Magnetic Resonance (NMR)

¹³C NMR assignments confirm the lanostane skeleton, with key signals at δ 216.9 (C-3 carbonyl in derivatives) and δ 96.7 (C-21 epoxy) .

Industrial and Agricultural Applications

Biopesticide Formulations

Though less potent than azadirachtin, meliantriol is incorporated into neem-based pesticides (e.g., 0.1–0.5% w/w) to delay resistance development in target insects .

Pharmaceutical Development

Patented derivatives (e.g., 3-O-acetyl-meliantriol) show enhanced bioavailability and are under evaluation for inflammatory bowel disease .

Future Research Directions

  • Synthetic Biology: Heterologous production in Saccharomyces cerevisiae via engineered mevalonate pathways .

  • Structure-Activity Relationships: Modifications at C-3 and C-24 to improve pharmacokinetics .

  • Ecotoxicity Studies: Long-term environmental impact assessments in agroecosystems .

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